molecular formula C7H13NO2 B1429282 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone CAS No. 1434128-49-0

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Cat. No. B1429282
M. Wt: 143.18 g/mol
InChI Key: BNDQAJZZCHWVGR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, other names it might be known by, and its molecular formula.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, the types of bonds it contains, and its electron distribution.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Self-curable Polyurethane Systems

An azetidine-containing compound was synthesized and introduced into a polyurethane (PU) prepolymer, creating a self-curable aqueous-based PU dispersion. This system takes advantage of the ring-opening reaction of azetidine end groups for curing, leading to the formation of a polymeric network structure. This research demonstrates the potential application of azetidine derivatives in developing new materials with self-healing properties (Wang et al., 2006).

Synthesis and Structural Analysis

Another study focused on the synthesis of azetidin-2-one derivatives, showcasing the structural versatility and potential of azetidine-based compounds in chemical synthesis. The structural analysis of these compounds provides valuable insights into their chemical behavior and potential applications in pharmaceuticals and materials science (Sharma et al., 2003).

Fluorinated β-lactams

Research on the synthesis of fluorinated β-lactams, which share a structural resemblance with azetidine derivatives, highlights their utility as intermediates for producing fluorinated amino acids, dipeptides, and anticancer agents. This indicates the potential of azetidine and propanone derivatives in medicinal chemistry and drug design (Kuznetsova et al., 2004).

Photopolymerization and Cytocompatibility

A study evaluated the cytocompatibility of photoinitiators used for polymerizing hydrogels, relevant to the use of azetidine derivatives in biomedical applications. The research underscores the importance of selecting appropriate photoinitiators to ensure the viability of encapsulated cells, highlighting the broader applicability of such compounds in creating biocompatible materials (Williams et al., 2005).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.


properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)7(10)8-3-6(9)4-8/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDQAJZZCHWVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244314
Record name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

CAS RN

1434128-49-0
Record name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434128-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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